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Compound of Interest

2-((3-Chlorophenyl)amino)benzoic
Compound Name:

acid
CAS No.: 13278-36-9
Cat. No.: B078045

Get Quote

\ J

Common Name: 3'-Chlorofenamic Acid CAS Registry Number: 13278-36-9 Molecular Formula:
C13H10CINO2 Molecular Weight: 247.68 g/mol [1]

Executive Summary

2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chlorophenyl)anthranilic acid) is
a critical pharmacophore in the fenamate class of non-steroidal anti-inflammatory drugs
(NSAIDs).[1] While not as commercially ubiquitous as its analogs Mefenamic Acid or
Diclofenac, it serves as a high-value Structure-Activity Relationship (SAR) probe for
cyclooxygenase (COX) inhibition and, more recently, as a modulator of sodium-activated
potassium channels (Slo2.1).[1]

This guide outlines the chemical properties, synthesis protocols, and biological mechanisms of
this compound, designed for researchers optimizing NSAID potency or investigating ion
channel biophysics.[1]

Chemical Synthesis & Production
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The industrial and laboratory standard for synthesizing fenamic acid derivatives is the Ullmann

Condensation.[1] This reaction couples an aryl halide with an aniline derivative in the presence

of a copper catalyst.[1][2][3][4]

Optimized Synthesis Protocol (Ullmann Condensation)

Objective: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid via copper-catalyzed

amination.

Reagents:

Substrate A: 2-Chlorobenzoic acid (1.0 eq)[1]

Substrate B: 3-Chloroaniline (1.2 eq)[1]

Catalyst: Copper(ll) oxide (CuO) or Copper powder (0.1 eq)[1]
Base: Potassium carbonate (K2COs) (2.0 eq)[1]

Solvent: DMF (Dimethylformamide) or Isoamyl alcohol[1]

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-
chlorobenzoic acid (15.6 g, 200 mmol) in 200 mL of DMF.

Activation: Add anhydrous K2COs (27.6 g, 200 mmol) to the solution. Stir at room
temperature for 15 minutes to deprotonate the carboxylic acid.

Coupling: Add 3-chloroaniline (15.3 g, 120 mmol) followed by the copper catalyst (0.8 g).

Reflux: Heat the reaction mixture to 130-140°C under an inert nitrogen atmosphere for 4-6
hours. Monitor reaction progress via TLC (Mobile phase: Benzene/Methanol 9:1).

Work-up:
o Cool the mixture to room temperature.

o Pour the reaction mass into 500 mL of ice-cold water.
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o Acidify with 2M HCI to pH 3—4 to precipitate the crude acid.[1]

« Purification: Filter the precipitate and recrystallize from ethanol/water (4:1) to yield pale

yellow crystals.[1][5]

Reaction Pathway Visualization

The following diagram illustrates the Ullmann coupling mechanism utilized for this synthesis.
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Figure 1: Copper-catalyzed Ullmann condensation pathway for fenamate synthesis.

Physicochemical Characterization

Accurate characterization is essential for formulation and assay development.[1] The 3-chloro
substituent significantly impacts lipophilicity compared to the unsubstituted fenamic acid.[1]
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Property Value Context/Notes

) Typical of fenamates; oxidizes
Appearance Pale yellow crystalline powder i )
slightly upon light exposure.[1]

Distinct from Tolfenamic acid
Melting Point 171°C (207°C) and Mefenamic acid
(230°C).[1]

The carboxylic acid is acidic;
) the amine is weakly basic but
pKa 3.8 — 4.2 (Estimated) )
deactivated by the electron-

withdrawing phenyl ring.[1]

Highly lipophilic; requires
LogP (Lipophilicity) ~5.6 organic co-solvents (DMSO,
EtOH) for biological assays.[1]

Insoluble in water; soluble in
Solubility DMSO (>20 mg/mL), Ethanol alkaline aqueous solutions
(forming the salt).[1]

Analytical Standard (HPLC):

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

» Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]
e Detection: UV at 280 nm (secondary peak at 340 nm).[1]

Biological Mechanism & Applications

This compound is not merely a structural intermediate; it possesses distinct biological activity
profiles useful in research.

Cyclooxygenase (COX) Inhibition

Like other fenamates, 2-((3-Chlorophenyl)amino)benzoic acid inhibits COX enzymes (COX-1
and COX-2) by blocking the arachidonic acid binding channel.[1]
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» Binding Mode: Crystallographic studies of fenamates reveal they bind in an "inverted
orientation” within the COX channel.[1] The carboxylate group forms hydrogen bonds with
Tyr-385 and Ser-530 at the apex of the active site, while the hydrophobic diphenylamine
scaffold occupies the hydrophobic channel.[1]

o Selectivity: Generally non-selective, but the 3-chloro substitution pattern is often explored to
tune COX-2 selectivity ratios.[1]

Slo2.1 Channel Modulation

Recent biophysical studies have identified fenamates as activators of Slo2.1 (Na+-activated K+
channels).[1]

e Mechanism: The compound acts as a partial agonist (EC50 = 80 puM to 2 mM).[1]

o Pharmacophore: The N-phenylanthranilic acid core is the minimal pharmacophore required
for this activation, with the 3-chloro substituent modulating potency.[1]

Mechanism of Action Diagram|[1]
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Figure 2: Dual mechanism of action: COX enzyme inhibition and Slo2.1 channel modulation.[1]
Safety & Handling (GHS)

Signal Word:WARNING

e H315: Causes skin irritation.[1]

e H319: Causes serious eye irritation.[1]

e H335: May cause respiratory irritation.[1]

Handling Protocol:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

» Ventilation: Handle powder in a fume hood to avoid inhalation of dust.[1]

o Storage: Store in a cool, dry place away from light (photosensitive). Keep container tightly
closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Monograph: 2-((3-
Chlorophenyl)amino)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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